molecular formula C9H7NO2S B2515440 methyl (2Z)-2-cyano-3-(thiophen-3-yl)prop-2-enoate CAS No. 345906-72-1

methyl (2Z)-2-cyano-3-(thiophen-3-yl)prop-2-enoate

Cat. No.: B2515440
CAS No.: 345906-72-1
M. Wt: 193.22
InChI Key: BBWRETCASAWRII-YWEYNIOJSA-N
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Description

Methyl (2Z)-2-cyano-3-(thiophen-3-yl)prop-2-enoate is a useful research compound. Its molecular formula is C9H7NO2S and its molecular weight is 193.22. The purity is usually 95%.
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Scientific Research Applications

Crystal Packing and Nonhydrogen Bonding Interactions

Research highlights the significance of certain chemical structures such as methyl (2Z)-2-cyano-3-(thiophen-3-yl)prop-2-enoate in the formation of intricate crystal packing patterns in solid-state structures. A study by Zhang et al. (2011) discusses how related compounds utilize N⋯π and O⋯π interactions alongside hydrogen bonding to form unique crystal packing structures, such as zigzag double-ribbons and 1-D double-columns. These findings demonstrate the compound's potential in influencing molecular arrangement in solid-state chemistry (Zhang et al., 2011).

Photophysical Properties

Kim et al. (2021) explored the photophysical properties of related compounds, highlighting how modifications to the thiophenyl moiety can lead to distinct luminescence properties. This study indicates the compound's relevance in materials science, particularly in the design and synthesis of new materials with specific photophysical characteristics (Kim et al., 2021).

Structural Analysis and Characterization

The structural analysis and characterization of compounds similar to this compound provide insights into their molecular configurations and properties. A study by Johnson et al. (2006) detailed the crystalline structure, spectrometric identifications, and intramolecular interactions of a related compound, revealing its potential applications in chemical analysis and material science (Johnson et al., 2006).

Applications in Liquid Crystal Technology

Hegde et al. (2013) reported the use of prop-2-enoates derived from thiophen-3-yl for the photoalignment of nematic liquid crystals. The study indicates that the compound's derivatives can significantly influence the photoalignment properties of liquid crystals, making them valuable for applications in liquid crystal display (LCD) technology (Hegde et al., 2013).

Intramolecular Cyclization and Synthesis of Heterocyclic Systems

The compound and its derivatives are also notable in synthetic organic chemistry. Gimazetdinov et al. (2017) discussed the intramolecular cyclization of a related compound, which is significant in the synthesis of complex organic molecules. Additionally, Pizzioli et al. (1998) highlighted its use as a versatile synthon for the preparation of polyfunctional heterocyclic systems, underscoring its utility in creating a variety of biologically active compounds (Gimazetdinov et al., 2017); (Pizzioli et al., 1998).

Properties

IUPAC Name

methyl (Z)-2-cyano-3-thiophen-3-ylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-12-9(11)8(5-10)4-7-2-3-13-6-7/h2-4,6H,1H3/b8-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWRETCASAWRII-YWEYNIOJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CSC=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C\C1=CSC=C1)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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